Cimicidanol 3-arabinoside
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Overview
Description
Cimicidanol 3-arabinoside is a triterpenoid isolated from Cimicifuga foetida L . It is a powder with a molecular formula of C35H52O9 .
Molecular Structure Analysis
The molecular weight of this compound is 616.782 . The exact mass is 616.361145 . The molecular formula is C35H52O9 .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 616.782 and a molecular formula of C35H52O9 . The density is 1.3±0.1 g/cm3 . The boiling point is 748.9±60.0 °C at 760 mmHg . The melting point is 214-215 °C . The flash point is 232.1±26.4 °C .Scientific Research Applications
Cytotoxicity Against Cancer Cells : Compounds related to Cimicidanol 3-arabinoside, such as cimicifoetisides A and B from Cimicifuga foetida, exhibit potent cytotoxicity against cancer cells, including human breast cancer cells, suggesting potential applications in cancer treatment (Sun et al., 2007).
Bone Resorption Inhibition : Research has shown that triterpenoids from Cimicifugae rhizoma, including cimicidanol-3-O-beta-D-xyloside, are effective inhibitors of bone resorption in vitro and prevent bone loss in mice models. This suggests potential applications in treating osteoporosis (Li et al., 2007).
Impact on Flavonoid Content and Antioxidant Capacity : Studies on blueberries illuminated with UV-C light indicated an increase in flavonoid content, including delphinidin-3-arabinoside and malvidin-3-arabinoside, leading to higher antioxidant capacity. This could have implications for enhancing the nutritional value of fruits (Wang et al., 2009).
Antiviral and Antineoplastic Applications : Purine arabinosides, which include compounds structurally similar to this compound, are known for their antiviral and antineoplastic properties. Their microbial whole-cell synthesis, as an alternative to chemical synthesis, has been studied for potential pharmaceutical applications (Nóbile et al., 2012).
Antimalarial Properties : Flavonol arabinofuranosides isolated from Calycolpus warszewiczianus demonstrated weak activity against chloroquine-resistant strains of Plasmodium falciparum, indicating potential applications in malaria treatment (Torres-Mendoza et al., 2006).
Future Directions
Mechanism of Action
Mode of Action
It has been reported that this compound can activate ampk , a key energy-sensing enzyme that plays a crucial role in cellular energy homeostasis.
Biochemical Pathways
The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside suggests that it may influence several biochemical pathways related to energy metabolism. AMPK activation can lead to the inhibition of anabolic processes, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic processes, such as fatty acid oxidation and glucose uptake .
Result of Action
The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside may have several cellular effects. For instance, it may promote glucose uptake and fatty acid oxidation, inhibit the synthesis of fatty acids and cholesterol, and regulate cellular energy balance . These effects could potentially be beneficial in the management of metabolic disorders such as diabetes .
Properties
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFXJMIKJNNAJ-GZYHAVPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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